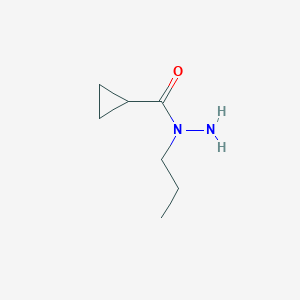

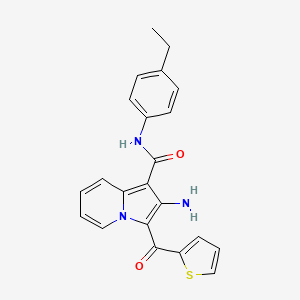

![molecular formula C23H19N3O2 B2904694 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898454-88-1](/img/structure/B2904694.png)

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . It has a molecular formula of C17H14N2O3 .

Synthesis Analysis

The synthesis of quinazolinamines like “this compound” has been a topic of interest in drug research and development . Many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, a related class of compounds, was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

Quinazolinamines display different tautomeric forms . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, a related class of compounds, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of fused ring systems .Aplicaciones Científicas De Investigación

Synthesis of Quinazolinyl Benzamides

Studies have synthesized substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds through different chemical reactions, highlighting the chemical versatility and potential utility of these compounds in further pharmaceutical development (Chau, Saegusa, & Iwakura, 1982).

Antiviral and Cytotoxic Activities

Some derivatives of quinazolin-4(3H)-ones, similar to the compound , have been evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses, with certain compounds showing significant activity (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010). This suggests potential research applications in developing antiviral agents.

Anticancer Properties

Some studies focused on the synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, which are believed to have a folate-independent locus of action. These analogues have shown to possess enhanced cytotoxicity compared to the parent compound, retaining novel biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002). This indicates the potential for 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide derivatives in cancer therapy research.

Analgesic Activity

Compounds bearing the quinazoline moiety have also been synthesized and tested for their analgesic activities. For instance, pyrazoles and triazoles containing a dibromo-2-methylquinazoline moiety were synthesized and showed promising analgesic effects (Saad, Osman, & Moustafa, 2011). This opens up avenues for research into pain management drugs.

Corrosion Inhibition

Derivatives similar to this compound have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solution, showing that such compounds can be effective corrosion inhibitors (Kadhim et al., 2017). This suggests a potential application in material science and engineering.

Propiedades

IUPAC Name |

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-8-3-4-11-19(15)22(27)25-17-9-7-10-18(14-17)26-16(2)24-21-13-6-5-12-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIDETXXTILKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

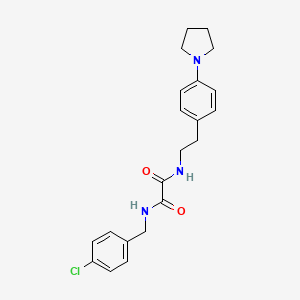

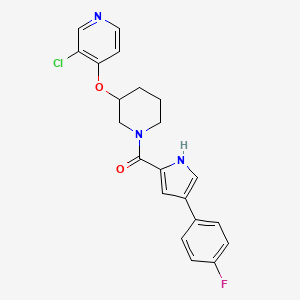

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)

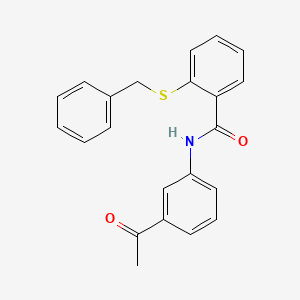

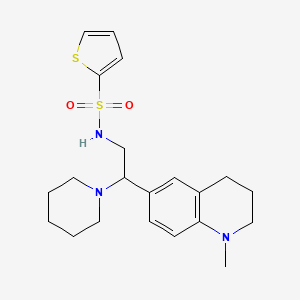

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)

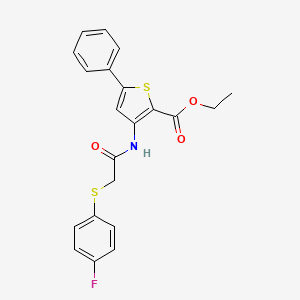

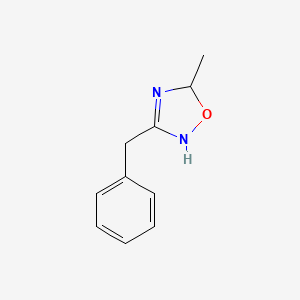

![2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2904622.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2904628.png)

![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)